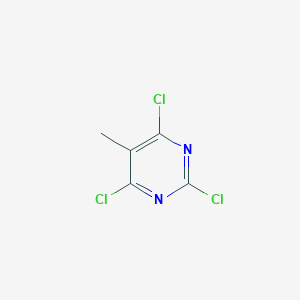

2,4,6-Trichloro-5-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30722. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSWSQGDJQFXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283267 | |

| Record name | 2,4,6-Trichloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-36-5 | |

| Record name | 1780-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichloro-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Compatibility of 2,4,6-Trichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of 2,4,6-trichloro-5-methylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. Understanding its reactivity and stability is crucial for its effective use in research and drug development. This document summarizes available data on its solubility, stability, and reactivity with various chemical classes, and provides detailed experimental protocols for key reactions.

Chemical Properties and Stability

This compound is a solid at room temperature with a melting point range of 65-69 °C. It is a highly reactive compound due to the presence of three electron-withdrawing chlorine atoms on the pyrimidine ring, making it susceptible to nucleophilic attack.

Stability: The compound is generally stable under normal storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container. However, it is incompatible with strong oxidizing agents and strong acids. Thermal decomposition of the related compound 2,4,6-trichloropyrimidine can generate highly toxic gases and fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility |

| Protic Solvents | Methanol, Ethanol | Likely soluble, may react over time |

| Aprotic Polar Solvents | Acetone, Dichloromethane, Ethyl Acetate | Likely soluble |

| Aprotic High-Polarity Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely highly soluble |

| Aqueous Solvents | Water | Insoluble |

Chemical Compatibility and Reactivity

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient pyrimidine ring, further activated by the three chlorine atoms, readily reacts with a variety of nucleophiles. The methyl group at the 5-position can influence the regioselectivity of these reactions.

Incompatible Materials

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous, potentially explosive, reactions.

Strong Acids: The compound is incompatible with strong acids. While specific reaction details are not extensively documented, strong acids can likely catalyze decomposition or other unwanted reactions.

Reactivity with Nucleophiles

The chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring can be sequentially or selectively displaced by nucleophiles. The reactivity of these positions is influenced by both electronic and steric factors. The general order of reactivity for nucleophilic attack on the related 2,4,6-trichloropyrimidine is C4 > C2 > C6.

Table 2: Summary of Reactivity with Common Nucleophiles

| Nucleophile Class | Example Nucleophiles | Reactivity and Products |

| Amines | Anilines, Secondary Amines (e.g., Pyrrolidine) | Mono-, di-, and tri-substituted aminopyrimidines. Regioselectivity is dependent on reaction conditions. |

| Alkoxides/Phenoxides | Sodium Methoxide, Sodium Phenoxide | Forms the corresponding ether derivatives. |

| Ammonia/Amides | Ammonia, Sodium Amide | Yields aminopyrimidines. Reaction with sodium amide can lead to mixtures of isomers. |

| Water/Hydroxide | Water, Sodium Hydroxide | Susceptible to hydrolysis, especially under basic conditions, to form hydroxypyrimidines. |

Hydrolysis

The chlorine atoms of chloropyrimidines are susceptible to hydrolysis to varying degrees, depending on the reaction conditions. For a derivative of 2,4,6-trichloropyrimidine, it has been shown that the 2-chloro isomer hydrolyzes significantly faster than the 6-chloro isomer in the presence of hydrochloric acid. This highlights the differential reactivity of the chlorine substituents.

Experimental Protocols

The following protocols are based on published procedures for the related 2,4,6-trichloropyrimidine and are expected to be adaptable for this compound with minor modifications.

General Procedure for Nucleophilic Substitution with Amines

This protocol describes a typical procedure for the monosubstitution of an amine onto the pyrimidine ring.

Materials:

-

This compound

-

Amine (e.g., p-anisidine)

-

Triethylamine (Et3N)

-

Butanol (BuOH)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

In a round-bottom flask, dissolve this compound in a mixture of butanol and DMSO.

-

Add the desired amine (1 equivalent) and triethylamine (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 95 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired substituted pyrimidine.

Synthesis of 2,4,6-Trichloropyrimidine (for reference)

This protocol outlines the synthesis of the parent compound, 2,4,6-trichloropyrimidine, from barbituric acid.

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl3)

-

N,N-dimethylaniline

Procedure:

-

To a flask equipped with a reflux condenser and a dropping funnel, add barbituric acid.

-

Slowly add phosphorus oxychloride while cooling the flask in an ice bath.

-

Add N,N-dimethylaniline dropwise to the stirred mixture.

-

After the addition is complete, heat the reaction mixture to reflux for a specified time.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,4,6-trichloropyrimidine by distillation or recrystallization.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate key relationships and workflows.

An In-depth Technical Guide to the Solubility of 2,4,6-Trichloro-5-methylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4,6-Trichloro-5-methylpyrimidine

This compound is a halogenated pyrimidine derivative. Pyrimidine and its derivatives are fundamental building blocks in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The solubility of such compounds is a critical physical property that influences their suitability for various applications, including chemical synthesis, formulation development, and biological assays.

Physical and Chemical Properties:

| Property | Value | Source |

| CAS Number | 1780-36-5 | [1][2] |

| Molecular Formula | C₅H₃Cl₃N₂ | [1][2] |

| Molecular Weight | 197.45 g/mol | [1][2] |

| Melting Point | 65-69 °C | [2][3] |

| Appearance | White to off-white solid | [3] |

| Water Solubility | Limited/Insoluble (Qualitative) | [4] |

While pyrimidine itself is soluble in many organic solvents, the solubility of its derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. The three chloro groups and the methyl group on this compound will significantly influence its interaction with different organic solvents.

Quantitative Solubility Data

A thorough search of scientific databases, patent libraries, and chemical supplier documentation did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data necessitates experimental determination to support research and development activities.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol describes the gravimetric method, a widely used and reliable technique for determining the solubility of a solid compound in a solvent.[5][6]

3.1. Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

3.2. Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven

3.3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution.

-

Record the initial mass of the vial and the compound.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid premature crystallization.

-

Filter the collected supernatant through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any fine, undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the collection vial containing the filtered saturated solution.

-

Place the collection vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be below the melting point of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry, solid residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3.4. Data Calculation:

-

Mass of the dissolved solid (m_solute): (Mass of vial + residue) - (Mass of empty vial)

-

Mass of the solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Conclusion

While published quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides researchers, scientists, and drug development professionals with a robust experimental protocol to determine this essential physicochemical property. The detailed methodology and the visual representation of the experimental workflow are intended to facilitate the accurate and reproducible measurement of solubility, thereby supporting further research and development involving this compound. It is recommended that solubility be determined in a range of solvents with varying polarities to obtain a comprehensive solubility profile.

References

- 1. This compound | C5H3Cl3N2 | CID 232789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 1780-36-5 [sigmaaldrich.com]

- 3. This compound CAS#: 1780-36-5 [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2,4-Dichloro-5-methylpyrimidine 98 1780-31-0 [sigmaaldrich.com]

- 6. toku-e.com [toku-e.com]

2,4,6-Trichloro-5-methylpyrimidine synthesis from barbituric acid derivatives

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichloro-5-methylpyrimidine from 5-Methylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds. While direct, detailed experimental protocols for the synthesis of this compound are not extensively available in published literature, this guide outlines a highly probable and effective synthetic route adapted from the well-established synthesis of its unmethylated analog, 2,4,6-trichloropyrimidine, from barbituric acid. The methodologies presented are based on robust chlorination reactions utilizing phosphorus oxychloride and phosphorus pentachloride.

Introduction

This compound is a functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of three reactive chlorine atoms on the pyrimidine ring, combined with the methyl group at the 5-position, makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential biological activity. The primary route to this compound is through the chlorination of a 5-methylbarbituric acid derivative.

Synthetic Pathway Overview

The core of the synthesis involves the conversion of the hydroxyl groups of 5-methylbarbituric acid to chlorine atoms. This is typically achieved through the use of a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅) or a system that generates PCl₅ in situ, such as phosphorus trichloride (PCl₃) and chlorine gas. The reaction is generally performed at elevated temperatures, and a catalyst may be employed to enhance the reaction rate and yield.

Reactivity of 2,4,6-Trichloro-5-methylpyrimidine with Nucleophiles: An In-depth Technical Guide

Abstract

2,4,6-Trichloro-5-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), allowing for the sequential and often regioselective replacement of its three chlorine atoms. This guide provides a detailed examination of the reactivity of this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. It consolidates quantitative data, outlines detailed experimental protocols, and visualizes key reaction pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Pyrimidine Core in Synthesis

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds, including several pharmaceuticals and agrochemicals.[1] Halogenated pyrimidines, in particular, are pivotal precursors for creating diverse molecular architectures. The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates attack by nucleophiles, making the nucleophilic aromatic substitution (SNAr) a primary pathway for its functionalization.[1][2]

This compound features three reactive centers for SNAr. The regioselectivity of these substitutions is governed by a combination of electronic and steric factors, allowing for controlled, stepwise synthesis of mono-, di-, and tri-substituted pyrimidine derivatives. Understanding these factors is crucial for designing efficient synthetic routes to novel compounds.

Principles of Reactivity and Regioselectivity

The reactivity of the chlorine atoms on the this compound ring is not uniform. The positions are activated towards nucleophilic attack by the ring nitrogen atoms.

-

Positions 4 and 6: These positions are electronically equivalent and generally the most reactive. A nucleophilic attack at C4 or C6 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the para-nitrogen atom (N1), providing significant resonance stabilization.[1] This makes these sites the preferred targets for the first nucleophilic substitution.

-

Position 2: This position is situated between two nitrogen atoms. While the inductive electron-withdrawing effect of the nitrogens activates this position, the resonance stabilization of the corresponding Meisenheimer complex is typically less effective than for attack at C4/C6.[1][3] Consequently, the C2 chlorine is generally less reactive than the C4 and C6 chlorines, especially with primary and secondary amines.[3]

-

Influence of the 5-Methyl Group: The methyl group at the C5 position exerts a minor electronic and steric influence. Its electron-donating nature slightly deactivates the ring towards nucleophilic attack compared to the non-methylated 2,4,6-trichloropyrimidine. Sterically, it can modestly hinder the approach of bulky nucleophiles to the adjacent C4 and C6 positions.

In sequential substitution reactions, the first nucleophile typically adds at the C4 or C6 position. The electronic nature of this newly introduced group then influences the reactivity and regioselectivity of the subsequent substitution.

Reactions with Nitrogen Nucleophiles (Amines)

The reaction of this compound with amines is a cornerstone for the synthesis of a vast array of bioactive molecules. The regioselectivity is highly dependent on the nature of the amine and the reaction conditions.

Generally, the first substitution occurs preferentially at the C4/C6 position. With many aniline derivatives, the 4-substituted product is the major isomer when ethanol is used as the solvent.[4] More nucleophilic dialkylamines also exhibit a preference for the C4/C6 position in initial substitutions.[5][6] Forcing conditions, such as using an excess of the amine and higher temperatures, can lead to disubstitution, typically at the C2 and C4 positions.[4]

Data on Reactions with Amines

| Nucleophile | Solvent | Temp. (°C) | Product(s) | Ratio (4-NHR : 2-NHR) | Yield (%) | Reference |

| Aniline | Ethanol | Reflux | 4-Anilino-2,6-dichloro-5-methylpyrimidine | Major product | - | [4] |

| 4-Methoxyaniline | Ethanol | Reflux | 4-(4-Methoxyanilino)-2,6-dichloro-5-methylpyrimidine | Major product | - | [4] |

| Pyrrolidine | - | - | 2-Chloro-4,6-bis(pyrrolidinyl)pyrimidine | - | - | [4] |

| Benzylamine | Acetonitrile | 0 | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | 5 : 1 | - | [7] |

| Morpholine | 2-MeTHF | 80 | 2-Morpholino-4-chloro-5-(trimethylsilyl)pyrimidine | >99:1 | 80 | [5] |

Note: Data for the closely related 5-chloro-2,4,6-trifluoropyrimidine and 5-trimethylsilyl-2,4-dichloropyrimidine are included to illustrate general reactivity patterns.

Reactions with Oxygen and Sulfur Nucleophiles

Oxygen Nucleophiles (Alkoxides, Hydroxides)

Alkoxides and hydroxides are strong nucleophiles that readily displace the chlorine atoms of polychloropyrimidines. The reaction typically proceeds sequentially, with the first substitution occurring at the C4 or C6 position. The resulting alkoxy- or hydroxy-dihalopyrimidine can then undergo further substitution at a different position under more forcing conditions. Hydrolysis of a chloro group to a hydroxyl group can lead to the formation of pyrimidone tautomers. A study on 2,4,6-trichloropyrimidine showed that the 2-chloro isomer hydrolyzes significantly faster than the 6-chloro isomer in acidic conditions.[4]

Sulfur Nucleophiles (Thiols)

Thiols and thiolates are soft and highly potent nucleophiles that react efficiently with polychloropyrimidines. The reaction mechanism follows the typical SNAr pathway. Due to their high nucleophilicity, these reactions often proceed under mild conditions. The regioselectivity generally favors the C4/C6 positions for the initial substitution, similar to other nucleophiles. The resulting thioether products are stable and can be valuable intermediates for further synthetic transformations, including oxidation to sulfoxides and sulfones or cross-coupling reactions.

Visualization of Reaction Pathways and Workflows

General Reaction Pathway

The following diagram illustrates the sequential nucleophilic aromatic substitution on the this compound core.

Caption: Sequential substitution on this compound.

Experimental Workflow for Optimization

This diagram outlines a logical workflow for optimizing the conditions for a nucleophilic substitution reaction.

Caption: Workflow for optimizing a nucleophilic substitution reaction.

Experimental Protocols

The following are representative protocols for the reaction of polychloropyrimidines with nucleophiles, adapted from established literature procedures.[7][8]

Protocol 6.1: Monosubstitution with an Amine (General Procedure)

This procedure is adapted for the reaction of an amine with a polychloropyrimidine scaffold.[7]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.1 M concentration) in a round-bottom flask, add a base such as diisopropylethylamine (DIPEA) or triethylamine (1.1 eq).

-

Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Add the amine nucleophile (1.0-1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Upon completion, evaporate the solvent under reduced pressure. Partition the crude residue between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to isolate the monosubstituted product.

Protocol 6.2: Disubstitution with an Alcohol/Thiol (General Procedure)

This procedure is adapted for the sequential substitution using an oxygen or sulfur nucleophile.[8]

-

Reaction Setup: Dissolve the starting this compound (1.0 eq) in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C.

-

First Substitution: Add the first nucleophile (e.g., an alcohol or thiol, 1.0 eq) to the stirring solution, followed by the addition of a base (e.g., DIPEA, 1.0 eq). Stir the reaction at 0 °C for 30 minutes to 1 hour, monitoring by TLC.

-

Second Substitution: Once the formation of the monosubstituted intermediate is confirmed, add the second nucleophile (1.0 eq) and an additional equivalent of base (1.0 eq) to the reaction mixture.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the intermediate.

-

Workup and Purification: Dilute the reaction mixture with the organic solvent and wash several times with water to remove salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to afford the product, which can be used for the next step or purified by chromatography if necessary.

Conclusion

This compound is a privileged scaffold for the synthesis of highly functionalized pyrimidine derivatives. The chlorine atoms at the C2, C4, and C6 positions can be displaced in a controlled, sequential manner by a wide range of nucleophiles. The regioselectivity of these SNAr reactions is predictable, with initial substitution favoring the more electronically activated C4 and C6 positions. This predictable reactivity, combined with the commercial availability of the starting material, makes this compound an invaluable tool for chemists in the fields of drug discovery, agrochemicals, and materials science, enabling the rapid generation of molecular diversity for biological screening and materials development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. datapdf.com [datapdf.com]

- 6. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

Regioselectivity in Nucleophilic Substitution of 2,4,6-Trichloro-5-methylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4,6-trichloro-5-methylpyrimidine. While specific kinetic and quantitative data for this exact molecule are not extensively published, this guide synthesizes established principles from closely related polychlorinated and 5-substituted pyrimidines to provide a robust predictive framework. The content herein is intended to assist in the strategic design of synthetic routes for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

Core Principles of Nucleophilic Substitution on Polychloropyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the presence of electron-withdrawing chloro substituents, making the carbon atoms of the ring susceptible to attack by nucleophiles. In 2,4,6-trichlorinated pyrimidines, the three chlorine atoms are not equally reactive.

The generally accepted order of reactivity for nucleophilic substitution is C4(6) > C2. This preference is primarily attributed to the superior ability of the nitrogen atom at position 1 (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 or C6 positions. Attack at C2 results in a less stable intermediate as the negative charge is shared between the two nitrogen atoms.

The 5-methyl group in this compound is a weak electron-donating group. This has two main effects:

-

A slight overall deactivation of the ring towards nucleophilic attack compared to its non-methylated counterpart.

-

A minor electronic influence on the regioselectivity, which is largely overshadowed by the powerful directing effects of the ring nitrogens. The primary influence of the 5-methyl group is likely to be steric, potentially hindering attack at the adjacent C4 and C6 positions by bulky nucleophiles, although this effect is generally considered to be minimal.

Predicted Regioselectivity and Influence of the Nucleophile

Based on the foundational principles of SNAr reactions on polychloropyrimidines, monosubstitution of this compound is strongly predicted to occur preferentially at the C4 or C6 position. These two positions are electronically equivalent. The reaction with one equivalent of a nucleophile is therefore expected to yield the 4-substituted-2,6-dichloro-5-methylpyrimidine as the major product.

The nature of the nucleophile plays a significant role in the outcome of the reaction. While strong C4/C6 selectivity is expected for a wide range of nucleophiles (amines, alkoxides, thiolates), hard nucleophiles are particularly biased towards reacting at the more electrophilic C4/C6 positions. Softer nucleophiles may show slightly reduced selectivity. Furthermore, palladium catalysis has been shown in some polychloropyrimidine systems to alter the innate regioselectivity, although in many cases it still favors C4 substitution.[1]

Quantitative Data from an Analogous System

Direct quantitative data for the regioselective substitution of this compound is scarce in the literature. However, a study on the closely related 5-chloro-2,4,6-trifluoropyrimidine provides valuable insight into the expected isomer ratios when reacted with various amine nucleophiles.[2][3] The electronic effects of fluorine versus chlorine are similar in this context, making this a strong predictive model.

| Nucleophile (Amine) | Major Product Isomer | Ratio (4-substituted : 2-substituted) | Isolated Yield of Major Isomer (%) |

| Ammonia | 4-Amino-5-chloro-2,6-difluoropyrimidine | 9 : 1 | 62 |

| Ethylamine | 4-(Ethylamino)-5-chloro-2,6-difluoropyrimidine | 8 : 1 | 65 |

| Propylamine | 4-(Propylamino)-5-chloro-2,6-difluoropyrimidine | 7 : 1 | 51 |

| Benzylamine | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | 5 : 1 | 41 |

| Aniline | N-Phenyl-5-chloro-2,6-difluoropyrimidin-4-amine | 10 : 1 | 68 |

| Pyrrolidine | 4-(Pyrrolidin-1-yl)-5-chloro-2,6-difluoropyrimidine | 15 : 1 | 71 |

| Piperidine | 4-(Piperidin-1-yl)-5-chloro-2,6-difluoropyrimidine | >20 : 1 | 74 |

| Morpholine | 4-(Morpholin-4-yl)-5-chloro-2,6-difluoropyrimidine | >20 : 1 | 72 |

Data adapted from a study on 5-chloro-2,4,6-trifluoropyrimidine and should be considered as a predictive guide for this compound.[2][3]

Reaction Mechanisms and Experimental Workflow

The regioselectivity of the nucleophilic aromatic substitution on this compound can be visualized through the following reaction pathway diagram.

Caption: Reaction pathways for nucleophilic substitution on this compound.

A generalized workflow for conducting these reactions and isolating the major product is outlined below.

Caption: Generalized experimental workflow for monosubstitution.

Detailed Experimental Protocols

The following is a generalized experimental protocol for the monosubstitution of this compound with an amine nucleophile, adapted from procedures for analogous compounds.[2][3] Researchers should optimize conditions for their specific nucleophile and scale.

Materials:

-

This compound

-

Amine nucleophile (1.0 equivalent)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.0-1.2 equivalents)

-

Anhydrous acetonitrile (ACN) or other suitable aprotic solvent

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Dissolve the starting material in anhydrous acetonitrile (concentration typically 0.1-0.5 M).

-

Add the base (e.g., DIPEA, 1.1 eq.) to the solution.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add the amine nucleophile (1.0 eq.), either neat or as a solution in the reaction solvent, dropwise over several minutes.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the major 4-substituted isomer.

Characterization: The structure of the major and minor isomers should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry. The regiochemistry can be definitively assigned using 2D NMR techniques such as HMBC and NOESY experiments.

Conclusion

The nucleophilic aromatic substitution of this compound is a predictable and regioselective process, strongly favoring the displacement of the chlorine atom at the C4 (or C6) position. This selectivity is governed by the inherent electronic properties of the pyrimidine ring. By leveraging the principles outlined in this guide and drawing parallels from well-studied analogous systems, researchers and drug development professionals can effectively utilize this versatile scaffold to synthesize a wide array of novel, polysubstituted pyrimidines for various applications. Careful optimization of reaction conditions and choice of nucleophile are key to maximizing the yield of the desired regioisomer.

References

2,4,6-Trichloro-5-methylpyrimidine: A Versatile Intermediate in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-methylpyrimidine is a highly reactive heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its trifunctional nature, arising from the three reactive chlorine atoms on the pyrimidine ring, allows for sequential and regioselective nucleophilic substitution reactions. This property makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional dyes. The presence of the methyl group at the 5-position can also influence the steric and electronic properties of the final products, offering a handle for fine-tuning molecular interactions with biological targets.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its application in the synthesis of bioactive molecules, with a particular focus on its role in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1780-36-5 | ChemShuttle |

| Molecular Formula | C₅H₃Cl₃N₂ | ChemShuttle |

| Molecular Weight | 197.45 g/mol | ChemShuttle |

| Appearance | White crystalline solid | ChemShuttle |

| Melting Point | 68-71 °C | ChemShuttle |

| Solubility | Limited solubility in water, soluble in polar organic solvents like DMSO. | ChemShuttle |

| Storage | Store in a tightly sealed container at room temperature, away from moisture and light. | ChemShuttle |

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of a 5-methylbarbituric acid derivative. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

This protocol describes the synthesis of this compound from 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (also known as N-methylbarbituric acid).

Materials:

-

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Ice

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, add phosphorus oxychloride.

-

Slowly add N,N-dimethylaniline to the phosphorus oxychloride with cooling and stirring.

-

Add 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione portion-wise to the mixture. An exothermic reaction will occur.

-

Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.

-

After cooling, carefully pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or distillation under reduced pressure.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.

Caption: Synthesis of this compound.

Reactivity and Applications as a Chemical Intermediate

The three chlorine atoms on the pyrimidine ring of this compound exhibit different reactivities towards nucleophiles, allowing for controlled, stepwise substitutions. The chlorine atoms at the 2- and 6-positions are generally more reactive than the one at the 4-position. This differential reactivity is key to its utility as a scaffold for building complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound readily undergoes nucleophilic aromatic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions are fundamental to its application in drug discovery and materials science.

The general workflow for a nucleophilic substitution reaction is depicted in the following diagram.

Caption: General Nucleophilic Substitution Workflow.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The ability to introduce various substituents onto the pyrimidine ring allows for the optimization of binding to the ATP pocket of kinases. While many examples in the literature utilize the non-methylated 2,4,6-trichloropyrimidine, the principles are directly applicable to the 5-methyl analog.

For instance, 2,4,6-trichloropyrimidine is a starting material for the synthesis of Aurora kinase inhibitors.[2] These inhibitors play a role in regulating mitosis, and their dysregulation is implicated in cancer. A general synthetic strategy involves the sequential substitution of the chlorine atoms with different amine nucleophiles.

The signaling pathway affected by such inhibitors can be visualized as follows.

Caption: Inhibition of Aurora Kinase Signaling Pathway.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general method for the monosubstitution of this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine (1 equivalent) to the solution.

-

Add the base (1-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer and purify the product by column chromatography on silica gel.

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its trifunctional reactivity allows for the construction of complex molecular architectures through controlled, sequential nucleophilic substitutions. This feature has been exploited in the synthesis of various compounds, particularly in the field of medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. The detailed protocols and reactivity patterns described in this guide are intended to facilitate its use by researchers and professionals in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

Physical and chemical properties of 2,4,6-Trichloro-5-methylpyrimidine

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Trichloro-5-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, outlines its chemical characteristics, and presents relevant safety information.

Chemical Identity and Structure

This compound is a halogenated pyrimidine derivative. The presence of three reactive chlorine atoms on the pyrimidine ring makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceutical compounds and other specialty chemicals.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1][2] |

| CAS Number | 1780-36-5[1][2] |

| Molecular Formula | C₅H₃Cl₃N₂[1][2] |

| SMILES | Cc1c(Cl)nc(Cl)nc1Cl[1] |

| InChI Key | VTSWSQGDJQFXHB-UHFFFAOYSA-N[1] |

| Synonyms | 5-Methyl-2,4,6-trichloropyrimidine, Pyrimidine, 2,4,6-trichloro-5-methyl-[1][2] |

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized below. These properties are essential for designing experimental conditions, including reaction setups and purification methods.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 197.45 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 65-69 °C | |

| Boiling Point | Data not available | |

| Density | Data not available |

| Solubility | Data not available | |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the three chlorine substituents on the electron-deficient pyrimidine ring. These chlorine atoms are susceptible to nucleophilic substitution, making the molecule a valuable building block for introducing the 5-methylpyrimidine scaffold into more complex structures. The chlorine atoms at positions 2, 4, and 6 can be selectively or fully displaced by a variety of nucleophiles, such as amines, alcohols, and thiols.

Caption: General reaction pathway for this compound.

Experimental Protocols

Caption: Conceptual workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[1]

Table 3: GHS Hazard Information

| Category | Classification |

|---|---|

| GHS Pictogram | Danger |

| Signal Word | Danger |

| Hazard Class | Acute Toxicity 4 (Oral), Skin Corrosion 1B[1] |

| Hazard Statements | H302: Harmful if swallowed.[1]H314: Causes severe skin burns and eye damage.[1] |

| Precautionary Codes | P260, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338 |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[5]

-

Wash hands thoroughly after handling.[5]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

References

- 1. This compound | C5H3Cl3N2 | CID 232789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 4. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Stability and Storage of 2,4,6-Trichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability and recommended storage conditions for 2,4,6-Trichloro-5-methylpyrimidine (CAS No. 1780-36-5), a key intermediate in pharmaceutical synthesis. Proper handling and storage are critical to maintain its chemical integrity and ensure the reliability of experimental outcomes.

Core Chemical Properties and Stability

This compound is a solid, crystalline compound. While detailed, publicly available quantitative studies on its degradation kinetics under various environmental conditions such as hydrolysis, photolysis, and thermal decomposition are limited, safety data sheets and product information from various suppliers consistently indicate that the compound is stable under recommended storage conditions.

General Stability Profile:

-

Chemical Stability: The compound is considered chemically stable at room temperature when stored in a tightly sealed container.[1]

-

Conditions to Avoid: Exposure to incompatible materials, excess heat, and moisture should be avoided to prevent degradation.

-

Incompatible Materials: Strong oxidizing agents and strong acids are incompatible with this compound.

-

Hazardous Decomposition Products: In the event of thermal decomposition, hazardous substances such as hydrogen chloride, nitrogen oxides, and carbon oxides may be produced.

Quantitative Data Summary

Detailed experimental data on the degradation rates of this compound under specific conditions (e.g., varying pH, temperature, and light exposure) are not extensively reported in publicly accessible literature. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 1780-36-5 | [2] |

| Molecular Formula | C₅H₃Cl₃N₂ | [2] |

| Molecular Weight | 197.45 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 65-69 °C | [1][2] |

| Boiling Point | 132-136 °C (at 23-25 Torr) | [1] |

| Storage Temperature | Room Temperature | [1] |

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These guidelines are based on standard practices for chemically reactive and hazardous materials.

Storage:

-

Container: Store in a tightly closed, original container.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Light: Protect from direct sunlight by storing in a dark place.[1]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

Handling:

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Hygiene: Wash hands thoroughly after handling.

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it into a suitable disposal container.

Logical Workflow for Stability Maintenance

The following diagram illustrates the key decision points and procedures for maintaining the stability of this compound from receipt to use.

Caption: Workflow for ensuring the stability of this compound.

Disclaimer: The information provided in this technical guide is based on publicly available safety data and product information. It is intended for informational purposes for trained professionals. Users should always consult the specific safety data sheet provided by the manufacturer and follow all institutional and regulatory safety guidelines. No specific experimental protocols for stability testing were found in the public domain for this compound.

References

- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2,4,6-Trichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2,4,6-trichloro-5-methylpyrimidine. This compound, a halogenated pyrimidine derivative, serves as a versatile building block in medicinal chemistry and materials science. This document is intended to be a resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering detailed experimental protocols and consolidated data to facilitate its application.

Molecular Structure and Chemical Properties

This compound is a solid organic compound with the chemical formula C₅H₃Cl₃N₂.[1][2] Its structure consists of a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a methyl group at position 5. The presence of multiple reactive chlorine atoms makes it a valuable intermediate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1780-36-5 | [1][2] |

| Molecular Formula | C₅H₃Cl₃N₂ | [1][2] |

| Molecular Weight | 197.45 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 65-69 °C | [1] |

| Boiling Point | 132-136 °C (at 23-25 Torr) | [1] |

| SMILES | Cc1c(Cl)nc(Cl)nc1Cl | [1] |

| InChI | 1S/C5H3Cl3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of a substituted pyrimidine precursor. A common method involves the reaction of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (also known as N-methylbarbituric acid) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus trichloride (PCl₃) and chlorine.[1]

Experimental Protocol: Synthesis from N-Methylbarbituric Acid

This protocol is based on established methods for the chlorination of pyrimidine derivatives.[1]

Materials:

-

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione (N-methylbarbituric acid)

-

Phosphorus trichloride (PCl₃)

-

N,N-Dimethylaniline

-

Dichloromethane (CH₂Cl₂)

-

Ice water

-

2-liter flask with stirring and cooling capabilities

-

Reflux condenser

-

Suction filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 2-liter flask, add 450 mL (2.94 mol) of phosphorus trichloride.

-

While cooling and stirring, slowly add 49.3 mL (0.39 mol) of N,N-dimethylaniline.

-

In portions over 20 minutes, add 142 g (1 mol) of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione. The reaction is exothermic.

-

Heat the reaction mixture to reflux and maintain for 5 hours, or until the cessation of gas evolution.

-

Carefully and slowly pour the reaction suspension into water, maintaining the temperature between 25°C and 30°C.

-

Filter the resulting aqueous suspension by suction.

-

Dissolve the collected solid filtrate in 250 mL of dichloromethane.

-

Filter the dichloromethane solution until it is clear.

-

Extract the solution twice with 250 mL of ice water.

-

Dry the organic phase and concentrate it by evaporation to obtain a crystalline residue.

-

Dry the residue under vacuum to yield this compound.

Expected Yield: Approximately 64.2% with a melting point of 67°C - 68°C.[1]

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Data

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H-NMR | A singlet for the methyl protons (CH₃), expected in the range of 2.0-3.0 ppm. |

| ¹³C-NMR | Signals for the methyl carbon, and four distinct aromatic carbons of the pyrimidine ring. The carbons attached to chlorine will be significantly downfield. |

| IR Spectroscopy | Characteristic peaks for C-Cl stretching, C-N stretching, and C=C/C=N ring vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (197.45 g/mol ) with a characteristic isotopic pattern due to the three chlorine atoms. |

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. Halogenated pyrimidines, such as this compound, are particularly valuable as they provide multiple sites for synthetic elaboration. The reactivity of the chloro-substituents allows for the creation of libraries of compounds for screening against various biological targets.

While specific biological activities for this compound are not extensively documented in public literature, its utility as a synthetic intermediate suggests its role in the development of novel therapeutics. The general workflow for utilizing such a compound in a drug discovery program is outlined below.

Caption: General workflow for drug discovery using a versatile chemical scaffold.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.[1] It should be stored in a dark, dry place at room temperature.[1]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| H302 | Acute toxicity, oral | Harmful if swallowed |

| H314 | Skin corrosion/irritation | Causes severe skin burns and eye damage |

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide provides essential information on its molecular structure, properties, a detailed synthesis protocol, and its potential applications in drug discovery. The provided data and workflows are intended to serve as a valuable resource for scientists and researchers, enabling further exploration and utilization of this versatile compound.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,4,6-Trichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrimidine ring, further activated by three chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various nucleophiles, enabling the synthesis of diverse molecular scaffolds for the development of novel therapeutic agents. Pyrimidine derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for performing SNAr reactions on this compound with various nucleophiles.

Regioselectivity of Nucleophilic Aromatic Substitution

The substitution pattern on the this compound ring is governed by a combination of electronic and steric effects. The two nitrogen atoms in the pyrimidine ring withdraw electron density, activating the carbon atoms towards nucleophilic attack. Generally, the C4 and C6 positions are more electrophilic and sterically accessible than the C2 position, which is situated between the two nitrogen atoms. The methyl group at the C5 position can also exert a minor steric influence on the adjacent C4 and C6 positions.

Consequently, the first nucleophilic substitution typically occurs preferentially at the C4 or C6 position. Subsequent substitutions can be directed by controlling reaction conditions and the nature of the nucleophile.

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, a common feature in many kinase inhibitors that target the ATP-binding site of the enzyme. Notably, derivatives of substituted pyrimidines have been investigated as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.

Below is a diagram illustrating the general workflow for the synthesis of substituted pyrimidine derivatives from this compound and their potential application as kinase inhibitors.

Caption: General workflow for the synthesis of bioactive molecules from this compound.

Experimental Protocols

The following protocols describe the general procedures for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles.

Protocol 1: Reaction with Primary and Secondary Amines (Amination)

This protocol details the reaction of this compound with ammonia to yield 4-amino-2,6-dichloro-5-methylpyrimidine. This procedure can be adapted for other primary and secondary amines.

Materials:

-

This compound

-

Ammonia gas (or corresponding amine)

-

Dimethoxyethane (DME)

-

Water

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve this compound (0.2 mol, 39.5 g) in 250 mL of dimethoxyethane in a round-bottom flask.[2]

-

Bubble ammonia gas through the solution at room temperature until saturation is achieved, resulting in the formation of a white suspension.[2]

-

Stir the suspension for 12 hours at room temperature.[2]

-

Concentrate the reaction mixture using a rotary evaporator.[2]

-

To the residue, add 200 mL of water and filter the resulting suspension to collect the precipitate.[2]

-

Dry the collected precipitate. The mother liquor can be concentrated to half its volume to recover more product.[2]

-

Recrystallize the crude product from an acetonitrile/water (5:1) mixture to obtain pure 4-amino-2,6-dichloro-5-methylpyrimidine.[2]

Expected Yield: Approximately 75%.[2]

Protocol 2: Reaction with Anilines

This protocol describes a general method for the reaction of this compound with substituted anilines.

Materials:

-

This compound

-

Substituted aniline

-

Ethanol or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol or DMF (10 mL), add the substituted aniline (1.1 mmol).

-

Add a base such as triethylamine or DIPEA (1.5 mmol) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2,6-dichloro-5-methylpyrimidin-4-amine.

Protocol 3: Reaction with Thiols (Thiolation)

This protocol outlines a general procedure for the reaction with thiol nucleophiles.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, sodium thiomethoxide)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 mmol) to a suspension of a base like sodium hydride (1.2 mmol) in the anhydrous solvent (10 mL) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 mmol) in the same solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2,6-dichloro-5-methyl-4-(alkyl/arylthio)pyrimidine.

Protocol 4: Reaction with Alcohols/Phenols (Alkoxylation/Aryloxylation)

This protocol provides a general method for the substitution with alcohol or phenol nucleophiles.

Materials:

-

This compound

-

Alcohol or Phenol

-

A strong base (e.g., sodium hydride, sodium methoxide)

-

Anhydrous solvent (e.g., THF, DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.1 mmol) to a suspension of sodium hydride (1.2 mmol) in the anhydrous solvent (10 mL) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to generate the alkoxide or phenoxide.

-

Add a solution of this compound (1.0 mmol) in the same solvent.

-

The reaction may be stirred at room temperature or heated depending on the nucleophilicity of the alkoxide/phenoxide. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 4-alkoxy/aryloxy-2,6-dichloro-5-methylpyrimidine.

Quantitative Data Summary

The following tables summarize the expected outcomes for monosubstitution reactions on this compound based on known reactivity patterns of related polychlorinated pyrimidines. The primary site of substitution is the C4/C6 position.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |

| Ammonia | 4-Amino-2,6-dichloro-5-methylpyrimidine | DME, rt, 12h | 75 | [2] |

| Primary Amines | 2,6-Dichloro-5-methyl-N-alkyl/arylpyrimidin-4-amine | Base (e.g., TEA, DIPEA), Solvent (e.g., EtOH, DMF), Heat | Moderate to High | Inferred from related reactions |

| Secondary Amines | 4-(Dialkylamino)-2,6-dichloro-5-methylpyrimidine | Base (e.g., TEA, DIPEA), Solvent (e.g., EtOH, DMF), Heat | Moderate to High | Inferred from related reactions |

Table 2: Reaction with Thiol and Alcohol Nucleophiles

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |

| Thiols | 4-(Alkyl/arylthio)-2,6-dichloro-5-methylpyrimidine | Base (e.g., NaH, K₂CO₃), Anhydrous Solvent (e.g., THF, ACN) | Moderate to High | Inferred from related reactions |

| Alcohols/Phenols | 4-(Alkoxy/aryloxy)-2,6-dichloro-5-methylpyrimidine | Base (e.g., NaH, NaOMe), Anhydrous Solvent (e.g., THF, DMF) | Moderate to High | Inferred from related reactions |

Signaling Pathway: PI3K/Akt/mTOR

Derivatives of substituted pyrimidines are frequently designed as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Pyrimidine-based inhibitors can bind to the ATP-binding pocket of PI3K or mTOR, blocking their kinase activity and downstream signaling.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine-based drugs.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4,6-Trichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Polychlorinated pyrimidines are valuable building blocks in medicinal chemistry, serving as scaffolds for the synthesis of a diverse array of biologically active compounds. This document provides detailed application notes and protocols for the Suzuki coupling of 2,4,6-trichloro-5-methylpyrimidine with a focus on regioselectivity and optimization of reaction conditions. The protocols and data presented are based on studies of closely related polychlorinated pyrimidines and pyridopyrimidines, offering a robust starting point for the development of specific applications.

The this compound core offers multiple reactive sites for substitution. The chlorine atoms at the C4 and C6 positions are generally more reactive towards palladium-catalyzed cross-coupling than the chlorine at the C2 position due to the electronic effects of the adjacent nitrogen atoms. This inherent reactivity allows for selective and sequential functionalization, providing access to a wide range of mono-, di-, and tri-substituted pyrimidine derivatives.

Key Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step often facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Data Presentation: Reaction Condition Optimization

The following tables summarize data from studies on analogous polychlorinated systems, which can guide the optimization of Suzuki coupling reactions with this compound.

Table 1: Catalyst Screening for Mono-Arylation

This data is based on the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid and is indicative of catalyst performance for mono-substitution.[1]

| Catalyst (5 mol%) | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |

| Pd(PPh₃)₄ | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 65 |

| Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 58 |

| Pd(OAc)₂ | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 35 |

| PdCl₂(PPh₃)₂ | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 42 |

Table 2: Base and Solvent Screening for Mono-Arylation

Optimization of the base and solvent system is crucial for efficient coupling.[1]

| Base (3 equiv.) | Solvent System (Ratio) | Temperature (°C) | Time (min) | Yield (%) |

| K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 80 |

| Na₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 75 |

| Cs₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 72 |

| K₃PO₄ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 68 |

| K₂CO₃ | Toluene/H₂O (2:1) | 100 | 15 | 55 |

| K₂CO₃ | DMF/H₂O (2:1) | 100 | 15 | 62 |

Table 3: Regioselective Suzuki Coupling of 2,4,5,6-Tetrachloropyrimidine

This table demonstrates the regioselectivity and yields for the mono-arylation of a closely related substrate, 2,4,5,6-tetrachloropyrimidine, which suggests a similar reactivity pattern for this compound where the C4/C6 positions are most reactive.[2]

| Arylboronic Acid | Product | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methylphenylboronic acid | 6-(4-Methylphenyl)-2,4,5-trichloropyrimidine | 1.0 | 60 | 2 | 87 |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2,4,5-trichloropyrimidine | 3.0 | 60 | 2 | 95 |

| 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-2,4,5-trichloropyrimidine | 3.0 | 60 | 2 | 93 |

| 2-Methoxyphenylboronic acid | 6-(2-Methoxyphenyl)-2,4,5-trichloropyrimidine | 3.0 | 60 | 2 | 97 |

Reaction Conditions: Pd(PPh₃)₂Cl₂ catalyst, K₂CO₃ (2M aq.), 1,4-dioxane.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and desired outcomes (mono-, di-, or tri-substitution).

Protocol 1: Microwave-Assisted Mono-Arylation at the C4/C6 Position

This protocol is adapted from a microwave-assisted procedure for 2,4-dichloropyrimidines and is expected to be effective for the selective mono-arylation of this compound.[1][3]

Materials:

-

This compound

-

Arylboronic acid (1.0 - 1.2 equivalents)

-

Pd(PPh₃)₄ (0.5 - 2 mol%)

-

K₂CO₃ (3 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

10 mL microwave reactor vial

-

Magnetic stir bar

Procedure:

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

-

Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated pyrimidine.

Protocol 2: Stepwise Di- and Tri-Arylation under Thermal Conditions

This protocol allows for the sequential introduction of different aryl groups by carefully controlling the stoichiometry and reaction conditions. The initial, more reactive C4/C6 positions are targeted first, followed by the less reactive C2 position. This is based on procedures for related trihalogenated heterocycles.[4]

Materials:

-

This compound

-

Arylboronic acid 1 (1.05 equivalents for mono-substitution, 2.1 equivalents for di-substitution)

-

Arylboronic acid 2 (1.05 equivalents for tri-substitution)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ or Na₂CO₃ (2 equivalents per coupling step)

-

Toluene (degassed)

-

Ethanol (degassed)

-

Schlenk tube or round-bottom flask with condenser

Procedure for Di-Arylation at C4 and C6:

-

In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1 mmol), arylboronic acid 1 (2.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4 mmol).

-

Add degassed toluene (10 mL) and ethanol (3 mL).

-

Heat the reaction mixture to 110 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1 (steps 7-11) to isolate the 4,6-diaryl-2-chloro-5-methylpyrimidine.

Procedure for Tri-Arylation:

-